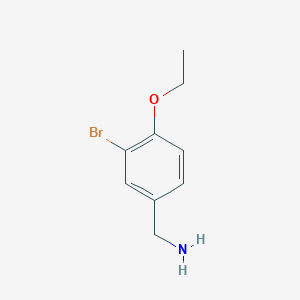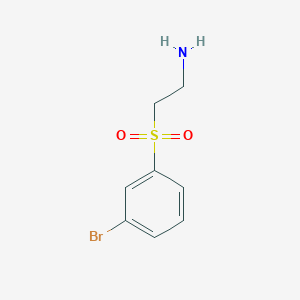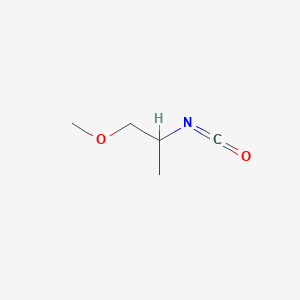
4-(3-Thiophen-2-yl-benzyl)-piperidine-4-carboxylic acid isopropylamide
Descripción general
Descripción
4-(3-Thiophen-2-yl-benzyl)-piperidine-4-carboxylic acid isopropylamide, also known as 4-TPAI, is a thiophene-based compound that has been studied for its potential applications in scientific research. It has been found to exhibit a variety of biochemical and physiological effects, as well as a mechanism of action that can be used to further explore its potential applications.
Aplicaciones Científicas De Investigación
Synthesis and Antagonist Activity
- 4-(3-Thiophen-2-yl-benzyl)-piperidine-4-carboxylic acid isopropylamide derivatives have been synthesized with a focus on compounds exhibiting 5-HT2 antagonist activity. This includes the synthesis of benzo[b]thiophenes demonstrating potent in vitro antagonist activity (Watanabe, Yoshiwara, & Kanao, 1993).
Novel Spiropyrrolidines Synthesis
- Research has been conducted on the regioselective synthesis of novel spiropyrrolidines derived from benzo[b]thiophene-2,3-dione and piperidine 2-carboxylic acid. This includes molecular orbital calculations to investigate the cycloaddition process, contributing to the development of thiophenic drugs (Verma, Arora, Jose, Joshi, Pardasani, & Pardasani, 2009).
Antibacterial Properties
- A study on the synthesis and antibacterial properties of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide revealed moderate to talented antibacterial activity. This highlights the potential of these compounds in antibacterial applications (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).
Urotensin-II Receptor Antagonists
- Benzo[b]thiophene-2-carboxamide derivatives, possessing an N-(1-(3-bromo-4-(piperidin-4-yloxy)benzyl)piperidin-4-yl) group, have been synthesized and evaluated as potent urotensin-II receptor antagonists. This research contributes to the understanding of UT binding affinities and the potential therapeutic applications (Lim, Woo, Ko, Lee, Oh, & Yi, 2016).
Mycobacterium Tuberculosis GyrB Inhibitors
- Research on thiazole-aminopiperidine hybrid analogues has led to the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors. This includes the study of compounds with significant inhibition activity and minimal cytotoxicity, highlighting their potential in antituberculosis therapy (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).
Propiedades
IUPAC Name |
N-propan-2-yl-4-[(3-thiophen-2-ylphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-15(2)22-19(23)20(8-10-21-11-9-20)14-16-5-3-6-17(13-16)18-7-4-12-24-18/h3-7,12-13,15,21H,8-11,14H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORHVGLCULQNOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1(CCNCC1)CC2=CC(=CC=C2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Thiophen-2-yl-benzyl)-piperidine-4-carboxylic acid isopropylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[3-(Azetidin-3-yloxy)phenyl]methanol](/img/structure/B1400966.png)



![3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide](/img/structure/B1400970.png)
![2-Thia-8-azaspiro[4.5]decane](/img/structure/B1400972.png)

![(2-Methylpropyl)[(pyrimidin-5-yl)methyl]amine](/img/structure/B1400976.png)
